molecular formula C13H24N2O2 B8017000 Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester

Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B8017000
M. Wt: 240.34 g/mol
InChI Key: RLGNMPMMFZUMBZ-UHFFFAOYSA-N
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Description

Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester is a bicyclic tertiary amine ester that serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules. Its structure features a saturated [1,6]naphthyridine core fused with a piperidine ring, stabilized by a tert-butyl ester group at the carboxylic acid position. This ester group enhances solubility in organic solvents and acts as a protecting group during synthetic transformations, as demonstrated in its synthesis from ethyl 4-oxo-piperidine-1-carboxylate via alkylation with tert-butyl bromoacetate under low-temperature lithiation conditions (50% yield) . The compound’s structural integrity is confirmed by NMR spectroscopy (¹H and ¹³C), revealing characteristic signals for the tert-butyl group (δ 1.45 ppm, 9H) and the ester carbonyl (δ 170.6 ppm) .

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNMPMMFZUMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The octahydro- naphthyridine core is constructed via cyclization of a pyridine-derived precursor followed by saturation of the heteroaromatic ring. Retrosynthetically, the Boc-protected amine is introduced early to streamline downstream functionalization. A critical intermediate is 2-chloro-6-methoxypyridine, which undergoes Heck coupling with ethylene to install a vinyl group . Subsequent cyclization forms the partially saturated naphthyridine scaffold, which is fully hydrogenated to yield the octahydro structure.

Heck-Type Vinylation of Chloropyridine Precursors

The Heck reaction between 2-chloro-6-methoxypyridine (23 ) and ethylene gas establishes the vinyl group essential for cyclization. This atom-economical step avoids stoichiometric organometallic reagents, using palladium catalysis (Pd(dppf)Cl₂, 0.7 mol%) in 1-propanol at 95°C. The reaction achieves 87% yield with >99% regioselectivity, producing 3-acyl-2-vinylpyridine (19 ) after oxalate ester formation .

Table 1: Heck Vinylation Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl₂ (0.7 mol%)
Solvent1-Propanol
Temperature95°C
Yield87%
Selectivity>99%

One-Pot Cyclization and Amination

3-Acyl-2-vinylpyridine (19 ) undergoes intramolecular cyclization under ammonia pressure (0.65 MPa) in methanol at 60°C, forming 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ). This one-pot process concurrently introduces the amide functionality, critical for downstream coupling. The reaction proceeds via a six-membered transition state, achieving 79% assay yield (60% isolated) .

Enantioselective Transfer Hydrogenation

The dihydronaphthyridine intermediate (17 ) is reduced asymmetrically using a Ru(II)-catalyzed transfer hydrogenation. Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (0.5 mol%) in acetonitrile with ammonium formate as the hydrogen donor achieves 98.8% enantiomeric excess (ee) at 35°C. This step generates the tetrahydronaphthyridine (31 ), which is further hydrogenated to the octahydro derivative under H₂ pressure (50 psi, Pd/C) .

Table 2: Asymmetric Hydrogenation Parameters

ParameterValue
CatalystRu(II) complex (0.5 mol%)
Hydrogen SourceAmmonium formate
SolventAcetonitrile
Temperature35°C
ee98.8%

Boc Protection and Deprotection Strategies

The tert-butyl ester is introduced via reaction with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection is achieved with hydrochloric acid (6 M HCl in THF), selectively removing the Boc group while preserving the amide and ester functionalities. This orthogonal protection scheme enables sequential coupling with indane fragments (e.g., 15a ) in subsequent steps .

Comparative Analysis of Synthetic Routes

The original nine-step synthesis of octahydro- naphthyridine derivatives suffered from low overall yield (≈4%) due to multiple chromatographic purifications. The optimized six-step route eliminates chromatography, improves the yield to 25%, and enhances stereocontrol through asymmetric hydrogenation. Key advancements include:

  • Heck Coupling Efficiency : Reduces precursor synthesis from three steps to one .

  • Cyclization-Amination : Merges two steps into a single operation .

  • Catalytic Asymmetric Reduction : Replaces non-selective Pictet-Spengler cyclization .

Scale-Up Considerations and Process Optimization

The chromatography-free synthesis is amenable to large-scale production. Solvent exchanges (e.g., THF to ethanol) facilitate crystallization, eliminating reliance on silica gel purification. For example, the final coupling of 31 with 15a uses copper(I)-mediated amidation in toluene, yielding 91% of (R )-11 after recrystallization from ethanol-water .

Stereochemical Control and Isomer Purity

The (4aR,8aR)-stereoisomer (PubChem CID 71305999) is obtained via enantioselective hydrogenation, as confirmed by X-ray crystallography . Chiral HPLC analysis shows >99.9% ee for the tetrahydronaphthyridine intermediate, ensuring high optical purity in the final octahydro product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H25N2O2
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 1965309-93-6

The compound features a bicyclic structure that enhances its biological activity. The presence of the tert-butyl ester group is crucial for improving solubility and bioavailability, making it a valuable candidate for therapeutic applications.

Pharmaceutical Development

Octahydro-[1,6]naphthyridine derivatives are being explored for their potential as therapeutic agents due to their biological activities:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, research indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cells, making them candidates for cancer therapy .
  • Neuroprotective Effects : Preliminary studies suggest that octahydro-[1,6]naphthyridine derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Chemical Synthesis

In synthetic organic chemistry, octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Esterification Reactions : The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones and reduction to convert the ester group into alcohols.

Biological Mechanisms

The biological activity of octahydro-[1,6]naphthyridine derivatives is attributed to their interaction with specific molecular targets:

  • Molecular Docking Studies : These studies help predict how the compound interacts with enzymes or receptors, elucidating its mechanisms of action at the molecular level.

Case Studies

Several noteworthy studies highlight the applications of this compound:

Study FocusFindingsReference
Antimicrobial EvaluationSignificant inhibitory effects against various bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines; IC50 values < 10 nM
Neuroprotective EffectsPotential interaction with neurotransmitter systems

Mechanism of Action

The mechanism of action of Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The tert-butyl ester motif is a common feature in several compounds, but its position and ring system significantly influence reactivity and applications. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Synthetic Utility
Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester Bicyclic [1,6]naphthyridine Tert-butyl ester, saturated amine Intermediate for reductive amination (94% yield with benzylamine/NaBH(OAc)₃) .
tert-Butyl 2-bromoacetate (12) Linear alkyl chain Bromoacetate, tert-butyl ester Precursor for glycine derivatives via ammonolysis (e.g., tert-butyl glycine ester) .
Ethyl 4-oxo-piperidine-1-carboxylate (16) Monocyclic piperidine Ethyl ester, ketone Alkylation substrate for naphthyridine synthesis (e.g., compound 10) .
N-(Diphenylmethylene)glycine tert-butyl ester Linear glycine derivative tert-Butyl ester, imine Transimination reagent for peptide coupling .

Key Observations:

  • Ring System Influence: The bicyclic naphthyridine core enhances conformational rigidity compared to monocyclic piperidine derivatives (e.g., compound 16), favoring selective reactivity in reductive amination .
  • Ester Reactivity : tert-Butyl esters (e.g., in the target compound and compound 12) exhibit superior stability under basic conditions compared to ethyl esters (compound 16), which are more prone to hydrolysis .
  • Functional Group Versatility: Bromoacetates (compound 12) enable nucleophilic substitutions, while ketones (compound 16) participate in enolate chemistry, highlighting divergent synthetic pathways .

Spectroscopic Differentiation

  • ¹³C NMR : The tert-butyl ester carbonyl in the target compound resonates at δ 170.6 ppm, distinct from the ketone carbonyl in compound 16 (δ 207.2 ppm) .
  • ¹H NMR : The naphthyridine core’s saturated amine protons (δ 2.25–2.18 ppm) contrast with the imine proton (δ ~8.0 ppm) in N-(diphenylmethylene)glycine derivatives .

Research Implications

The tert-butyl ester group in this compound provides a strategic advantage in multi-step syntheses, balancing stability and reactivity. Comparatively, linear tert-butyl esters (e.g., compound 12) are more suited for straightforward functionalization, while bicyclic systems enable selective transformations critical for drug discovery . Further studies should explore catalytic methods to improve initial alkylation yields and expand substrate scope.

Biological Activity

Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by an octahydro framework, which contributes to its stability and solubility. The tert-butyl ester group enhances lipophilicity, potentially improving the compound's bioavailability.

Biological Activity Overview

Research indicates that derivatives of naphthyridine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Certain analogs demonstrate cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, compounds related to naphthyridines have shown significant activity against non-small cell lung cancer and cervical cancer cell lines .
  • Neuroprotective Effects : Emerging evidence suggests that naphthyridine derivatives may provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

The mechanism of action for this compound involves interactions with specific biological targets. Studies have focused on its binding affinities to enzymes and receptors associated with disease pathways. This understanding is crucial for developing targeted therapies.

Synthesis Methods

Various synthetic strategies have been employed to produce this compound. These include cyclization reactions and modifications of existing naphthyridine derivatives. A summary of synthesis methods includes:

Synthesis MethodDescription
CyclizationInvolves the formation of the bicyclic structure through reactions involving amines and carbonyl compounds .
FunctionalizationAddition of functional groups to enhance biological activity and solubility.

Case Studies

Several case studies highlight the biological activity of octahydro-[1,6]naphthyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that octahydro-[1,6]naphthyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were particularly effective against resistant strains .
  • Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of naphthyridine derivatives revealed that this compound showed promising results in inhibiting the growth of various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
  • Neuroprotective Studies : Investigations into the neuroprotective properties of naphthyridine derivatives suggested potential applications in treating conditions like Alzheimer's disease. The compounds were shown to reduce oxidative stress markers in neuronal cell cultures .

Q & A

Q. What are the primary synthetic routes for preparing Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester?

The compound is synthesized via primary synthesis (e.g., cyclization of intermediates) or esterification of the parent carboxylic acid with tert-butanol under acidic conditions. The Reissert reaction, which introduces protective groups, is also applicable for naphthyridine derivatives . For example, tert-butyl esters are often formed using tert-butanol and a coupling agent (e.g., DCC or HOBt) in anhydrous solvents like dichloromethane .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and hydrogenation of the octahydro-naphthyridine core.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
  • HPLC with UV detection for quantifying purity, especially if chiral centers are present .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as an irritant . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water and consult safety data sheets (SDS) for specific protocols .

Advanced Research Questions

Q. How does the tert-butyl ester group influence reaction pathways in multi-step syntheses?

The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective reactions at other sites. For example, its stability under basic conditions allows alkylation or amidation of adjacent functional groups. Hydrolysis with trifluoroacetic acid (TFA) selectively removes the tert-butyl group without affecting methyl esters, facilitating downstream modifications .

Q. What mechanistic insights explain contradictory yields in hydrolysis reactions?

Discrepancies arise from steric hindrance around the ester group or competing side reactions. For instance, incomplete hydrolysis may occur if the tert-butyl group shields the carbonyl carbon from nucleophilic attack. Optimizing reaction conditions (e.g., prolonged TFA exposure or elevated temperatures) can mitigate this .

Q. How do stereochemical factors impact the compound’s reactivity in ring-forming reactions?

The octahydro-naphthyridine core imposes spatial constraints that influence transition states. For example, during cyclization, the tert-butyl ester’s bulkiness may enforce a specific chair conformation in intermediates, favoring the formation of one diastereomer over another. Computational modeling (DFT) or NOESY NMR can validate these effects .

Q. What strategies resolve discrepancies in spectral data for derivatives of this compound?

Contradictions in NMR or mass spectra often stem from tautomerism or rotamers . For example, the naphthyridine nitrogen’s lone pairs may participate in hydrogen bonding, shifting proton signals. Use deuterated solvents with varying polarity (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomeric forms and clarify assignments .

Q. How does the compound’s stability vary under different storage conditions?

The tert-butyl ester is prone to acid-catalyzed hydrolysis . Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Monitor purity via HPLC after long-term storage, especially if used in sensitive reactions (e.g., peptide couplings) .

Methodological Recommendations

  • For synthetic optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
  • For stereochemical analysis: Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous configurations .

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